![molecular formula C21H23N3O3S B2691035 5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole CAS No. 862741-13-7](/img/structure/B2691035.png)
5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole
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Description
5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole, also known as MPSP-001, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Pharmacological Applications
This compound and its derivatives have been studied for their potential in pharmacology, particularly in the development of novel therapeutic agents. The research has explored its use as a scaffold for the synthesis of complex structures with potential biological activities.
Chemistry and Pharmacological Evaluation of N-piperazinylphenyl Biphenylcarboxamides and Biphenylsulfonamides : A study investigated analogues of this compound as potent and selective antagonists with pharmacological applications. These compounds showed significant effects in vitro and in vivo, suggesting their utility in the development of therapeutic agents for neurological and psychiatric disorders (Liao et al., 2000).
Anticonvulsant and Antispastic Potential : Another research focused on derivatives of the compound for their anticonvulsant activity. Selected compounds demonstrated selective antagonism of convulsions induced by various agents, indicating potential as antispastic and anticonvulsant drugs (Kane et al., 1994).
Anti-Anoxic Activity : Novel derivatives were synthesized and tested for anti-anoxic (AA) activity, showing significant potential in providing cerebral protection and indicating their relevance in therapeutic applications against cerebral disorders (Ohkubo et al., 1995).
Synthetic and Medicinal Chemistry Applications
The versatility of the oxazole ring in the compound has made it a valuable building block in synthetic and medicinal chemistry for the creation of diverse bioactive molecules.
Total Synthesis of Natural Products : The utility of this compound in the synthesis of complex natural products, such as siphonazoles, has been demonstrated, highlighting its role in advancing organic synthesis methodologies (Zhang & Ciufolini, 2009).
Development of PPARgamma Agonists : Research has explored the modification of the phenyl alkyl ether moiety of this compound, resulting in potent and selective PPARgamma agonists. These findings contribute to the development of drugs targeting metabolic disorders (Collins et al., 1998).
General Methodology for Oxazole Synthesis : Studies have developed methodologies using this compound for the synthesis of disubstituted oxazoles, providing a general route for the creation of diverse oxazole derivatives with potential applications in drug discovery (Williams & Fu, 2010).
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-16-8-6-7-11-18(16)19-22-20(28(25,26)17-9-4-3-5-10-17)21(27-19)24-14-12-23(2)13-15-24/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUWQQWXJXNYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole |
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